molecular formula C6H9NO3 B2439839 2-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 64520-50-9

2-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B2439839
CAS RN: 64520-50-9
M. Wt: 143.142
InChI Key: OGAOOVOPBAWHDG-UHFFFAOYSA-N
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Description

“2-Methyl-5-oxopyrrolidine-2-carboxylic acid” is a synthetic compound . It is also known as “(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid” and "Methyl 5-Oxopyrrolidine-2-carboxylate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H9NO3 . The InChI code is 1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 143.14 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Application in Plasticizers

One of the earliest studies on 2-Methyl-5-oxopyrrolidine-2-carboxylic acid relates to its synthesis from levulinic acid and its potential use in plasticizers. Takenishi and Simamura (1954) reported that the dehydration of 2-amino-2-methylglutaric acid yields this compound. Its esters were prepared and evaluated for plasticizer performance, indicating early interest in its industrial applications (Takenishi & Simamura, 1954).

Role in Biochemical Processes

A study by Van der Werf et al. (1973) highlighted the role of a related compound, L-2-Imidazolidone-4-carboxylic acid, as an inhibitor of 5-oxoprolinase. This enzyme is responsible for converting 5-oxo-L-proline (a form of this compound) to L-glutamate. This research provided insights into metabolic pathways involving 5-oxo-L-proline and potential implications for conditions like 5-oxoprolinuria (Van der Werf et al., 1973).

Antioxidant Properties

Tumosienė et al. (2019) synthesized various derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and found potent antioxidant activities in several compounds. Their study demonstrates the potential of this compound derivatives in developing new antioxidants (Tumosienė et al., 2019).

Antibacterial Applications

The antibacterial properties of various derivatives of 5-oxopyrrolidine-3-carboxylic acid, a close relative of this compound, were explored in multiple studies. Bouzard et al. (1992) and Devi et al. (2018) synthesized different derivatives and evaluated their in vitro and in vivo antibacterial activities, indicating their potential in developing new antibacterial agents (Bouzard et al., 1992), (Devi et al., 2018).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using 5-oxopyrrolidine-3-carboxylic acid derivatives. This includes work by Piwowarczyk et al. (2008) on chiral resolving agents and Kharchenko et al. (2008) on compounds with potential biological activity, showcasing the chemical versatility of this compound and its derivatives (Piwowarczyk et al., 2008), (Kharchenko et al., 2008).

Safety and Hazards

“2-Methyl-5-oxopyrrolidine-2-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling this compound, appropriate personal protective equipment, including eye and skin protection, should be used .

properties

IUPAC Name

2-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOOVOPBAWHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64520-50-9
Record name 2-methyl-5-oxopyrrolidine-2-carboxylic acid
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